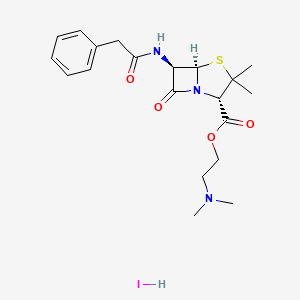

Lactopen

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71798-32-8 |

|---|---|

Molecular Formula |

C20H28IN3O4S |

Molecular Weight |

533.4 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide |

InChI |

InChI=1S/C20H27N3O4S.HI/c1-20(2)16(19(26)27-11-10-22(3)4)23-17(25)15(18(23)28-20)21-14(24)12-13-8-6-5-7-9-13;/h5-9,15-16,18H,10-12H2,1-4H3,(H,21,24);1H/t15-,16+,18-;/m1./s1 |

InChI Key |

NGASWANRINDJST-PNQHFFRLSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCCN(C)C)C.I |

Other CAS No. |

71798-32-8 |

Synonyms |

enzylpenicillin-dimethylamino-ethylester hydroiodide lactopen |

Origin of Product |

United States |

Foundational & Exploratory

Lactobacillus acidophilus mechanism of action in the gut

An In-depth Technical Guide on the Core Mechanisms of Action of Lactobacillus acidophilus in the Gut

Executive Summary

Lactobacillus acidophilus is a well-characterized probiotic bacterium that confers significant health benefits to the host, primarily through its activity within the gastrointestinal tract. Its mechanisms of action are multifaceted, involving a complex interplay with the host's gut microbiota, epithelial barrier, and immune system. This technical guide provides a comprehensive overview of these core mechanisms, tailored for researchers, scientists, and drug development professionals. It synthesizes current scientific literature, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows. The primary mechanisms elucidated include competitive exclusion of pathogens, enhancement of the intestinal barrier integrity through the modulation of tight junctions and mucin production, immunomodulation via specific signaling pathways such as TLR-2 and NF-κB, and significant metabolic contributions including the production of short-chain fatty acids (SCFAs) and modulation of bile acid metabolism.

Core Mechanisms of Action

Lactobacillus acidophilus exerts its probiotic effects through four primary interconnected mechanisms:

-

Modulation of Gut Microbiota: It actively competes with pathogenic bacteria for adhesion sites and nutrients, and produces antimicrobial substances, thereby fostering a healthy microbial balance.

-

Enhancement of Intestinal Epithelial Barrier Function: It strengthens the physical barrier of the gut by upregulating the expression of tight junction proteins and promoting mucin production.

-

Immunomodulation: It interacts with host immune cells and intestinal epithelial cells to modulate signaling pathways, generally leading to a reduction in pro-inflammatory responses and promotion of immune homeostasis.

-

Metabolic Contributions: It ferments dietary fibers to produce beneficial metabolites like SCFAs and influences the host's bile acid metabolism, with systemic effects.

A high-level overview of these mechanisms is presented below.

Caption: Overview of L. acidophilus mechanisms of action in the gut.

Detailed Mechanisms and Supporting Data

Modulation of Gut Microbiota and Competitive Exclusion

L. acidophilus directly antagonizes pathogenic bacteria through several mechanisms. It produces organic acids (e.g., lactic acid) that lower the intestinal pH, creating an environment unfavorable for many pathogens.[1][2] It also secretes antimicrobial peptides known as bacteriocins, such as acidocin, which have targeted inhibitory activity against specific Gram-positive bacteria.[3][4][5][6][7] Furthermore, L. acidophilus competes with pathogens for limited nutrients and adhesion sites on the intestinal mucosa, a process known as competitive exclusion.[8][9] The ability to adhere to intestinal epithelial cells is crucial and is often mediated by surface-layer proteins (S-layer proteins).[1][10][11]

Enhancement of Intestinal Epithelial Barrier Function

A key function of L. acidophilus is its ability to strengthen the intestinal epithelial barrier, reducing intestinal permeability.[12] This "leaky gut" condition is implicated in the pathogenesis of various inflammatory diseases. L. acidophilus has been shown to increase the expression and proper localization of tight junction proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudins, which seal the paracellular space between epithelial cells.[13][14][15] This effect is often mediated through specific signaling pathways, as detailed in Section 3.0. Additionally, some strains can stimulate goblet cells to produce mucins (e.g., MUC2 and MUC3), which form a protective mucus layer that prevents direct contact of luminal contents with the epithelium.[16][17][18]

Immunomodulation

L. acidophilus modulates both innate and adaptive immune responses. Cell wall components, such as surface layer proteins (Slps) and lipoteichoic acid (LTA), interact with pattern recognition receptors (PRRs) like Toll-like receptor 2 (TLR-2) on intestinal epithelial and immune cells.[1][19] This interaction can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, which regulate the production of cytokines and chemokines.[20][21] Specific strains of L. acidophilus have been shown to prevent the degradation of IκBα, an inhibitor of the pro-inflammatory NF-κB pathway, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[14][20][22] This leads to an overall anti-inflammatory effect and helps maintain immune homeostasis in the gut.[23]

Metabolic Contributions

L. acidophilus contributes significantly to the metabolic landscape of the gut. It ferments non-digestible carbohydrates to produce short-chain fatty acids (SCFAs), primarily lactate, acetate, propionate, and butyrate.[24][25][26] SCFAs serve as an energy source for colonocytes (especially butyrate), help maintain a low luminal pH, and have immunomodulatory properties, such as inducing regulatory T cells.[8][27] L. acidophilus also plays a role in bile acid metabolism. It produces bile salt hydrolase (BSH), an enzyme that deconjugates primary bile acids, influencing the overall bile acid pool.[28][29] This can impact lipid metabolism and signaling through bile acid receptors like FXR, which in turn can affect host metabolism and inflammation.[30][31][32]

Signaling Pathways and Workflows

TLR-2 Mediated Enhancement of Tight Junctions

One of the most well-defined mechanisms for barrier enhancement involves the TLR-2 signaling pathway. Specific strains of L. acidophilus bind to a TLR-2 heterodimer complex on the apical surface of intestinal epithelial cells. This initiates a signaling cascade involving PI3K/Akt, which ultimately inhibits the activation of the transcription factor NF-κB. By preventing NF-κB activation, L. acidophilus blocks the TNF-α-induced upregulation of myosin light chain kinase (MLCK), a key enzyme responsible for increasing tight junction permeability.[20]

References

- 1. The Functional Roles of Lactobacillus acidophilus in Different Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biokplus.com [biokplus.com]

- 3. mdpi.com [mdpi.com]

- 4. Growth Optimization of Lactobacillus acidophilus for Production of Antimicrobial Peptide Acidocin 4356: Scale up from Flask to Lab-Scale Fermenter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of Lactobacillus acidophilus bacteriocin against clinical isolates - IP Int J Med Microbiol Trop Dis [ijmmtd.org]

- 6. ijcmas.com [ijcmas.com]

- 7. Bacteriocin production of the probiotic Lactobacillus acidophilus KS400 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Lactobacillus acidophilus Induces a Strain-specific and Toll-Like Receptor 2–Dependent Enhancement of Intestinal Epithelial Tight Junction Barrier and Protection Against Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. karger.com [karger.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Probiotics and the Gut Immune System: Indirect Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. info.bioticsresearch.com [info.bioticsresearch.com]

- 20. Frontiers | Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation [frontiersin.org]

- 21. Probiotics-host communication: Modulation of signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. whitelotusclinic.ca [whitelotusclinic.ca]

- 23. Probiotics: Shaping the gut immunological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lactobacillus acidophilus CRL 1014 improved “gut health” in the SHIME® reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of Lactobacillus acidophilus on gut microbiota composition in broilers challenged with Clostridium perfringens | PLOS One [journals.plos.org]

- 27. The functional roles of short chain fatty acids as postbiotics in human gut: future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. biorxiv.org [biorxiv.org]

- 29. Study: Lactobacillus Manipulates Bile Acids to Create Favorable Gut Environment | Veterinary Medicine News [news.cvm.ncsu.edu]

- 30. researchgate.net [researchgate.net]

- 31. tandfonline.com [tandfonline.com]

- 32. Lactobacillus acidophilus ameliorates cholestatic liver injury through inhibiting bile acid synthesis and promoting bile acid excretion - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of Lactic Acid Bacillus in Gut Microbiome Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactic Acid Bacteria (LAB) are pivotal commensal microorganisms that play a critical role in the establishment and maintenance of a healthy gut microbiome. Their interaction with the host intestinal epithelium and the resident microbial community is multifaceted, involving a complex interplay of metabolic outputs, direct cellular communication, and immunomodulation. This technical guide provides an in-depth exploration of the mechanisms through which LAB contribute to gut microbiome homeostasis. It details the molecular pathways influenced by LAB, presents quantitative data on their effects, and provides comprehensive experimental protocols for the study of these interactions. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development focused on harnessing the therapeutic potential of Lactic Acid Bacteria.

Introduction

The human gastrointestinal tract is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the gut microbiota. A balanced and stable gut microbiome is essential for host health, contributing to nutrient metabolism, protection against pathogens, and the development and regulation of the immune system.[1][2] Lactic Acid Bacteria (LAB), a group of Gram-positive, non-spore-forming, acid-tolerant bacteria, are key components of a healthy gut microbiota.[3] Genera such as Lactobacillus, Bifidobacterium, Streptococcus, and Lactococcus are prominent members of this group.[4] They exert their beneficial effects through various mechanisms, including the production of antimicrobial substances, competition with pathogens, enhancement of the intestinal barrier function, and modulation of the host immune response.[5][6] This guide will delve into the technical details of these mechanisms, providing a comprehensive overview for the scientific community.

Mechanisms of Action of Lactic Acid Bacillus in Gut Homeostasis

The homeostatic influence of LAB on the gut microbiome is not orchestrated by a single mechanism but rather a concert of interconnected activities. These can be broadly categorized into: production of regulatory metabolites, reinforcement of the intestinal barrier, and modulation of the host immune system.

Production of Regulatory Metabolites

LAB produce a wide array of metabolites that directly and indirectly shape the gut environment and influence the composition and function of the microbiome.[1][4]

-

Organic Acids: The primary products of carbohydrate fermentation by LAB are lactic acid and acetic acid, which lower the intestinal pH.[7] This acidic environment inhibits the growth of many pathogenic and putrefactive bacteria that thrive in more neutral or alkaline conditions.[8]

-

Short-Chain Fatty Acids (SCFAs): While LAB are not the primary producers of all SCFAs, their metabolic activities contribute to the overall pool of these crucial molecules, which include butyrate, propionate, and acetate. SCFAs serve as an energy source for colonocytes, possess anti-inflammatory properties, and play a role in regulating gut motility.[9][10]

-

Bacteriocins: These are ribosomally synthesized antimicrobial peptides produced by many LAB strains.[11] Bacteriocins have a narrow or broad spectrum of activity against other bacteria, including foodborne pathogens and other undesirable gut microbes, thus helping to maintain a healthy microbial balance.[11] Nisin, produced by Lactococcus lactis, is a well-characterized example.[1]

-

Hydrogen Peroxide (H₂O₂): Some LAB species produce hydrogen peroxide, which can inhibit the growth of pathogenic bacteria.[7]

-

Other Bioactive Compounds: LAB can also produce exopolysaccharides (EPS), which have prebiotic properties and can modulate the immune system, and vitamins, particularly those of the B group.[1][12]

Reinforcement of the Intestinal Barrier

A robust intestinal barrier is crucial for preventing the translocation of harmful substances and microorganisms from the gut lumen into the bloodstream. LAB contribute significantly to the integrity of this barrier.

-

Enhancement of Tight Junctions: LAB and their metabolites can upregulate the expression of tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1).[13][14] This strengthens the physical barrier between intestinal epithelial cells, reducing intestinal permeability.

-

Increased Mucin Production: Mucin, a glycoprotein (B1211001) secreted by goblet cells, forms a protective layer over the intestinal epithelium.[15] Certain LAB strains have been shown to increase the expression of mucin genes, such as MUC2, thereby fortifying this protective mucus layer.[2][16]

-

Competitive Exclusion: By adhering to the intestinal epithelium, LAB can physically block the attachment of pathogenic bacteria, a process known as competitive exclusion.[11][17] This competition for binding sites is a critical first line of defense against infection.

Modulation of the Host Immune System

LAB engage in intricate communication with the host's immune system, primarily through interactions with intestinal epithelial cells (IECs) and underlying immune cells like dendritic cells (DCs) and macrophages. This interaction is crucial for maintaining immune tolerance and mounting appropriate responses to pathogens.

-

Toll-like Receptor (TLR) Signaling: Components of the LAB cell wall, such as peptidoglycan and lipoteichoic acid, can be recognized by Toll-like receptors (TLRs), particularly TLR2, on the surface of IECs and immune cells.[18] This interaction can trigger intracellular signaling cascades that modulate the immune response.

-

Cytokine Production: LAB can influence the production of cytokines, the signaling molecules of the immune system. For instance, some strains can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-8 in response to inflammatory stimuli.[19][20] Conversely, other strains can promote the production of anti-inflammatory cytokines like IL-10 by regulatory T cells (Tregs) and dendritic cells.[3][18][21]

-

NF-κB Pathway Modulation: The transcription factor NF-κB is a central regulator of inflammation. Several studies have shown that LAB can inhibit the activation of the NF-κB pathway, thereby dampening the inflammatory response.[20]

Quantitative Data on the Effects of Lactic Acid Bacillus

The following tables summarize quantitative data from various studies, illustrating the tangible effects of LAB on different aspects of gut homeostasis.

Table 1: Effect of Lactic Acid Bacillus on Intestinal Barrier Function

| LAB Strain(s) | Cell Line/Model | Challenge | Parameter Measured | Result | Reference(s) |

| Lactobacillus rhamnosus GG | Caco-2 | LPS (10 µg/mL) | TEER (% of control) | Increase of ~27% compared to LPS alone | [5] |

| VSL#3 | T84 | IFN-γ | TEER (% of control) | VSL#3 (10⁶ CFU/mL) restored TEER to near baseline levels after IFN-γ-induced drop | [22] |

| VSL#3 (US-made) | Caco-2 | Heat stress | TEER (Ω·cm²) | Pre-treatment with VSL#3 completely prevented the heat-induced drop in TEER | [23][24] |

| Lactobacillus reuteri ATCC PTA 6475 | HT-29 | E. coli (EPEC) | Adhesion Reduction (%) | ~50% reduction in EPEC adherence | [17] |

| Selected LBP strains | Caco-2:HT29-MTX co-culture | E. coli (AIEC) | Adhesion Reduction (%) | Up to 73% reduction | [11][25] |

| Lactobacillus rhamnosus GG | Caco-2 | None | MUC-2 mRNA expression (fold change) | Significant increase | [16] |

| Lactobacillus reuteri E | HT-29 | None | MUC2 and MUC5AC gene expression (fold change) | Significant upregulation | [2] |

| VSL#3 | HT-29 | TNF-α | Occludin protein expression (fold change) | Significant increase | [12] |

| Lactobacillus rhamnosus GG | Caco-2 | Gliadin | ZO-1 and Occludin protein expression | Restoration of gliadin-induced reduction | [14] |

Table 2: Modulation of Cytokine Production by Lactic Acid Bacillus

| LAB Strain(s) | Cell Type | Stimulant | Cytokine Measured | Result | Reference(s) |

| Bifidobacterium longum | HT-29 | TNF-α (10 ng/mL) | IL-8 (ng/L) | Decrease from 639.5 to 461.8 | [19] |

| Lactobacillus bulgaricus | HT-29 | TNF-α (10 ng/mL) | IL-8 (ng/L) | Decrease from 639.5 to 515.4 | [19] |

| Lactobacillus rhamnosus GG (heat-killed) | Caco-2 | TNF-α | IL-8 production | Significant blunting of TNF-α-induced IL-8 | [20] |

| Lactobacillus casei | Mouse peritoneal macrophages | None | IL-10 (pg/mL) | High levels induced | [21] |

| Lactobacillus reuteri | Human monocyte-derived DCs | None | IL-10 | Increased production | [18] |

| VSL#3 | Mouse bone marrow-derived DCs | None | IL-10 | Substantial enhancement of IL-10 release | [3] |

| Lactobacillus casei | Human monocyte-derived DCs | None | IL-12 | High levels induced | [26] |

| Lactobacillus rhamnosus GG | 5-FU-pretreated Caco-2 | None | TNF-α and MCP-1 mRNA expression | Upregulation | [7] |

Table 3: Impact of Lactic Acid Bacillus on Gut Microbiota Composition

| LAB Strain(s) | Host/Model | Duration | Key Changes in Microbial Composition | Reference(s) |

| Lactobacillus acidophilus | Obese humans | 14 days | ↑ Bifidobacterium, ↓ Bacteroidota | [27] |

| Bifidobacterium longum BB536 | Healthy adults | 17 days | ↑ Faecalibacterium | [4] |

| Bifidobacterium longum | Mice | Not specified | ↑ Bifidobacterium, ↓ Enterococcus | [9] |

| Lactobacillus and Bifidobacterium spp. | Humans | Variable | Can influence the Firmicutes/Bacteroidetes ratio | [19][28][29][30] |

| Lactic Acid Bacteria | Healthy humans | Short-term | ↑ Blautia, Fusicatenibacter, Eubacterium hallii group, Ruminococcus | [31] |

| Probiotic mix | Healthy adolescents | Not specified | Increased Shannon and Simpson diversity indices | [32][33] |

Table 4: Production of Short-Chain Fatty Acids by Lactic Acid Bacillus

| LAB Strain(s) | Condition | Acetic Acid (mM) | Propionic Acid (mM) | Butyric Acid (mM) | Reference(s) |

| Bacillus clausii strains | In vitro culture | Produced | Produced | Produced | [10][34] |

| Saccharomyces boulardii | In vitro culture | Produced | Produced | Produced | [10][34] |

| Limosilactobacillus reuteri DSM 17938 | In vitro culture | Produced | Not detected | Not detected | [10][34] |

| Lacticaseibacillus rhamnosus ATCC 53103 | In vitro culture | Produced | Not detected | Not detected | [10][34] |

| Bifidobacterium longum BIOCC1719 | Mouse model | Shift in proportions | Shift in proportions | Shift in proportions | [35] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Co-culture of Lactic Acid Bacillus with Intestinal Epithelial Cells

Objective: To study the direct interaction between LAB and IECs and its effect on cellular responses.

Materials:

-

Intestinal epithelial cell line (e.g., Caco-2, HT-29)

-

Cell culture medium (e.g., DMEM for Caco-2, RPMI-1640 for HT-29) with supplements (FBS, non-essential amino acids, penicillin/streptomycin)

-

Transwell® inserts (0.4 µm pore size)

-

Lactic Acid Bacillus strain(s) of interest

-

Bacterial culture medium (e.g., MRS broth)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed IECs onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².

-

Cell Differentiation: Culture the cells for 17-21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

-

Bacterial Preparation: Culture the LAB strain overnight in MRS broth. On the day of the experiment, wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 10⁷-10⁹ CFU/mL).

-

Co-culture: Add the bacterial suspension to the apical compartment of the Transwell® inserts.

-

Incubation: Incubate for a defined period (e.g., 2-24 hours) at 37°C in a 5% CO₂ atmosphere.

-

Analysis: After incubation, collect the supernatant from the apical and basolateral compartments for cytokine analysis (ELISA). The cell monolayer can be used for TEER measurement, protein extraction (Western blot), or RNA extraction (RT-qPCR).

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of the intestinal epithelial barrier.

Materials:

-

Epithelial voltohmmeter with "chopstick" electrodes

-

Co-culture setup as described in 4.1.

Procedure:

-

Equilibration: Before measurement, allow the Transwell® plate to equilibrate to room temperature for 15-20 minutes.

-

Electrode Sterilization: Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.

-

Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes do not touch the cell monolayer.

-

Reading: Record the resistance reading (in Ω).

-

Calculation: Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the inserts with cells. Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².

Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines secreted by IECs.

Materials:

-

Supernatants from co-culture experiments

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IL-8, IL-10)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific ELISA kit.

-

Typically, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blot for Tight Junction Proteins

Objective: To quantify the expression of tight junction proteins.

Materials:

-

Cell lysates from co-culture experiments

-

Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against tight junction proteins (e.g., anti-occludin, anti-claudin-1, anti-ZO-1) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

Objective: To determine the taxonomic composition of the gut microbiota.

Materials:

-

Fecal samples

-

DNA extraction kit

-

Primers for amplifying a variable region of the 16S rRNA gene (e.g., V3-V4 region)

-

PCR reagents

-

Gel electrophoresis equipment

-

DNA purification kit

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

-

Bioinformatics software (e.g., QIIME, DADA2)

Procedure:

-

DNA Extraction: Extract total DNA from fecal samples using a commercially available kit.

-

PCR Amplification: Amplify the chosen variable region of the 16S rRNA gene using PCR with barcoded primers.

-

Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.

-

Sequencing: Sequence the library on a next-generation sequencing platform.

-

Bioinformatics Analysis: Process the raw sequencing data to remove low-quality reads, assign sequences to operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic classification and relative abundance of different microbial taxa.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling pathway of LAB interaction with intestinal epithelial cells.

Experimental Workflows

Experimental workflow for TEER measurement.

Workflow for 16S rRNA gut microbiota analysis.

Conclusion

Lactic Acid Bacteria are indispensable for the maintenance of gut microbiome homeostasis. Through the production of a diverse range of metabolites, reinforcement of the intestinal barrier, and intricate modulation of the host immune system, LAB contribute to a healthy gut environment that is resilient to pathogenic invasion and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the specific mechanisms of action of different LAB strains and their potential applications in novel therapeutic strategies for a variety of gastrointestinal and systemic diseases. A deeper understanding of these complex interactions will be instrumental in the development of next-generation probiotics and microbiome-targeted therapies.

References

- 1. VSL#3 Probiotic Stimulates T-cell Protein Tyrosine Phosphatase-mediated Recovery of IFN-γ-induced Intestinal Epithelial Barrier Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mucin pre-cultivated Lactobacillus reuteri E shows enhanced adhesion and increases mucin expression in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Probiotic Modulation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Fermented Milk Products Containing Bifidobacterium longum BB536 on the Gut Environment: A Randomized Double-Blind Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactobacillus rhamnosus GG and Lactobacillus paracasei IMPC2.1 Mitigate LPS-Induced Epithelial Barrier Dysfunction: A Focus on Autophagy Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of short‐chain fatty acids in human feces by HPLC with ultraviolet detection following chemi… [ouci.dntb.gov.ua]

- 7. Live and heat-killed Lactobacillus rhamnosus GG upregulate gene expression of pro-inflammatory cytokines in 5-fluorouracil-pretreated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Efficacy of Bifidobacterium longum alone or in multi-strain probiotic formulations during early life and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of Selected Live Biotherapeutic Candidates to Inhibit the Interaction of an Adhesive-Invasive Escherichia coli Strain with Caco-2, HT29-MTX Cells and Their Co-Culture [mdpi.com]

- 12. VSL#3 probiotics regulate the intestinal epithelial barrier in vivo and in vitro via the p38 and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lactic acid from vaginal microbiota enhances cervicovaginal epithelial barrier integrity by promoting tight junction protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. wjgnet.com [wjgnet.com]

- 16. researchgate.net [researchgate.net]

- 17. Lactobacillus reuteri Inhibition of Enteropathogenic Escherichia coli Adherence to Human Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective probiotic bacteria induce IL-10-producing regulatory T cells in vitro by modulating dendritic cell function through dendritic cell-specific intercellular adhesion molecule 3-grabbing nonintegrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alive and dead Lactobacillus rhamnosus GG decrease tumor necrosis factor-alpha-induced interleukin-8 production in Caco-2 cells. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. VSL#3 Probiotic Stimulates T-Cell Protein Tyrosine Phosphatase-Mediated Recovery of IFN-γ Induced Intestinal Epithelial Barrier Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Epithelial Barrier Model Shows That the Properties of VSL#3 Depend from Where it is Manufactured - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Epithelial Barrier Model Shows That the Properties of VSL#3 Depend from Where it is Manufactured - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. The Phagocytosis of Lacticaseibacillus casei and Its Immunomodulatory Properties on Human Monocyte-Derived Dendritic Cells Depend on the Expression of Lc-p75, a Bacterial Peptidoglycan Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Effect of Short-Term Consumption of Lactic Acid Bacteria on the Gut Microbiota in Obese People - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Bacteroidetes and Firmicutes: Whatâs the Deal? | Latest Updates in Microbiome Science [amili.asia]

- 31. researchgate.net [researchgate.net]

- 32. Effect of Diet and Lifestyle Changes on Gut Microbial Diversity in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. Investigation of Effects of Novel Bifidobacterium longum ssp. longum on Gastrointestinal Microbiota and Blood Serum Parameters in a Conventional Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Probiotic Effects on Intestinal Epithelial Barrier Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Intestinal Epithelial Barrier

The intestinal epithelium is a dynamic, single-cell layer that forms a critical barrier between the host's internal environment and the external milieu of the gut lumen. This barrier is not merely a physical wall but a complex, selective filter that absorbs essential nutrients while preventing the translocation of harmful luminal contents, such as pathogens, toxins, and antigens.[1][2] Disruption of this barrier, often termed "leaky gut," is a key pathogenic factor in numerous gastrointestinal disorders, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and enteric infections.[3]

The intestinal barrier's integrity is maintained by several integrated components:

-

A physical barrier: Comprised of intestinal epithelial cells (IECs) sealed together by intercellular multiprotein complexes known as tight junctions (TJs).[4]

-

A chemical barrier: A dense mucus layer, primarily composed of mucins (e.g., MUC2), that limits direct contact between bacteria and the epithelium.[1][5]

-

An immunological barrier: Secretory IgA (sIgA) and antimicrobial peptides (AMPs) secreted into the mucus layer neutralize pathogens.[1]

Probiotics, defined as "live microorganisms that, when administered in adequate amounts, confer a health benefit on the host," have emerged as a promising therapeutic strategy to preserve and restore intestinal barrier function.[6] This guide provides an in-depth overview of the mechanisms through which probiotics exert these beneficial effects, summarizes quantitative data, details key experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Probiotic Action on Barrier Function

Probiotics employ a multi-pronged approach to enhance the intestinal barrier, primarily through the regulation of tight junction proteins, modulation of host cell signaling pathways, and reinforcement of the protective mucus layer.

Enhancement of Tight Junction Protein Expression and Localization

Tight junctions (TJs) are the most apical intercellular structures that regulate paracellular permeability.[7] They are composed of transmembrane proteins, such as occludin and claudins, which are anchored to the actin cytoskeleton by scaffolding proteins like zonula occludens-1 (ZO-1).[4][8] Numerous studies have demonstrated that specific probiotic strains can directly enhance the expression and proper localization of these key TJ proteins.

-

Lactobacillus species: Strains like Lactobacillus rhamnosus GG (LGG), Lactobacillus plantarum, and Lactobacillus acidophilus have been shown to increase the expression of occludin, claudin-1, and ZO-1.[3][4][7][9] For instance, LGG can prevent IFN-γ-induced downregulation of occludin and ZO-1 in human intestinal enteroids.[10] Soluble proteins secreted by LGG have been identified as key mediators of this effect, preventing the redistribution of occludin and ZO-1 away from the cell junctions during injury.[7][11]

-

Bifidobacterium species: Various Bifidobacterium strains, including B. infantis and B. longum, protect against barrier impairment by upregulating the expression of occludin and ZO-1.[3][12][13] Conditioned media from B. infantis has been shown to normalize the expression of occludin and claudin-1 in Caco-2 cells challenged with the pro-inflammatory cytokine IL-1β.[14][15]

-

Other Probiotics: Escherichia coli Nissle 1917 (EcN) has been shown to preserve ZO-1 expression in mouse models of colitis and protect occludin and claudin-14 expression in cell culture models infected with enteropathogenic E. coli.[3]

These effects are often strain-specific, highlighting the importance of selecting well-characterized probiotics for therapeutic applications.[3]

Modulation of Host Signaling Pathways

Probiotics communicate with host intestinal epithelial cells by modulating key intracellular signaling pathways that regulate inflammation, cell survival, and barrier integrity.[16]

-

Toll-Like Receptor (TLR) Signaling: IECs express pattern-recognition receptors (PRRs) like TLRs that recognize microbial components.[17][18] Probiotics can interact with these receptors to initiate protective signaling. For example, L. acidophilus can enhance the TJ barrier via a TLR2-dependent mechanism.[4] Ligand-mediated stimulation of TLRs by probiotics can trigger downstream signaling that leads to the upregulation and relocalization of TJ proteins.[7] Probiotics can also beneficially modulate TLR4 signaling to suppress excessive inflammatory responses to pathogenic lipopolysaccharide (LPS).[17][19]

-

NF-κB and MAPK Pathways: The NF-κB and MAPK signaling pathways are central regulators of inflammation.[20] Many pathogens and inflammatory cytokines disrupt barrier function by activating these pathways. Several probiotic strains exert a protective effect by inhibiting NF-κB activation.[3] For instance, conditioned media from L. acidophilus and B. infantis can prevent IL-1β-induced NF-κB nuclear translocation, thereby protecting against inflammatory barrier damage.[14][15] Probiotics can also modulate the phosphorylation of MAPK pathway components (p38, JNK, ERK), which can prevent apoptosis and further reinforce barrier function.[9][20][21]

-

Myosin Light Chain Kinase (MLCK) Pathway: Increased intestinal permeability is often associated with the activation of MLCK, which phosphorylates myosin light chain (MLC), leading to contraction of the perijunctional actomyosin (B1167339) ring and opening of the TJs.[3] Certain probiotics, such as Lactobacillus rhamnosus, can prevent the dissociation of TJ proteins by downregulating key proteins in the MAPK/MLCK pathway.[9]

Strengthening the Mucus Layer

The mucus layer serves as the first line of defense, physically separating luminal bacteria from the epithelial surface.[5][22] Probiotics can enhance this chemical barrier by increasing the expression and secretion of mucins.[1] Several Lactobacillus and Bifidobacterium species have been shown to increase the expression of MUC2, the primary gel-forming mucin in the colon, in intestinal cell lines and animal models.[9][23][24] This leads to a thicker, more robust mucus layer that improves pathogen exclusion and maintains homeostasis.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of probiotics on key markers of intestinal barrier function.

Table 1: Probiotic Effects on Tight Junction Protein Expression

| Probiotic Strain(s) | Model | Challenge | Effect on Occludin | Effect on Claudin-1 | Effect on ZO-1 | Reference(s) |

| L. rhamnosus GG (LGG) | Human Enteroids | IFN-γ | Normalized expression (prevented 67% decrease) | - | Normalized expression (prevented 50% decrease) | [10] |

| L. acidophilus & B. infantis (Conditioned Media) | Caco-2 cells | IL-1β | Prevented decrease | Prevented increase | - | [14][15] |

| L. casei | IPEC-J2 cells, Mice | ETEC K88 | Prevented downregulation | Prevented downregulation | Prevented downregulation | [3] |

| L. reuteri | Mice | DSS-induced colitis | Increased expression | - | Increased expression | [4] |

| E. coli Nissle 1917 | T84 & Caco-2 cells | EPEC | Preserved expression | Preserved claudin-14 expression | - | [3] |

| Probiotic Mixture (B. infantis, L. acidophilus, etc.) | Neonatal rats | NEC model | Enhanced expression | Enhanced expression | - | [4] |

| Meta-Analysis (Various probiotics) | Animal models (IBD) | IBD induction | Significant positive effect (SMD: 5.64) | Significant positive effect (SMD: 4.45) | Significant positive effect (SMD: 4.20) | [8] |

SMD: Standardized Mean Difference; NEC: Necrotizing Enterocolitis; ETEC: Enterotoxigenic E. coli; DSS: Dextran (B179266) Sulfate Sodium; EPEC: Enteropathogenic E. coli.

Table 2: Probiotic Effects on Transepithelial Electrical Resistance (TEER) & Paracellular Permeability

| Probiotic Strain(s) | Model | Challenge | Change in TEER | Change in Paracellular Permeability | Reference(s) |

| L. casei | Porcine epithelial cells | None | Increased by 60% vs. control | Decreased dextran flux by >80% | [3] |

| L. rhamnosus GG (LGG) | Human Colonoids | Fecal supernatant from IBS patients | Prevented decrease | Prevented increase in FITC-Dextran flux | [10] |

| B. infantis & L. acidophilus (Conditioned Media) | Caco-2 cells | IL-1β | Prevented IL-1β-induced decrease | Decreased FITC-Dextran flux | [14][15] |

| E. coli Nissle 1917 (Supernatant) | Cell culture | TNF-α & IFN-γ | Alleviated dysfunction (improved TER) | - | [3] |

| Multi-strain Probiotic | Elderly Humans | Age-related changes | - | Improved (reduced Lactulose/Mannitol ratio by 48%) | [25] |

Key Experimental Protocols

Assessing the impact of probiotics on intestinal barrier function requires specific in vitro and in vivo methodologies. The following are detailed protocols for key experiments.

In Vitro Barrier Function Model: Caco-2 Cell Monolayers

The human colon adenocarcinoma cell line, Caco-2, is widely used because it spontaneously differentiates into a polarized monolayer of enterocytes with well-developed TJs, mimicking the intestinal barrier.[26][27]

-

Cell Seeding and Culture:

-

Seed Caco-2 cells at a density of approximately 1 x 10⁵ cells/cm² onto semi-permeable polycarbonate membrane inserts (e.g., Transwells®, 0.4 µm pore size).

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change the medium in both apical and basolateral compartments every 2-3 days.

-

Allow cells to grow and differentiate for 21 days post-confluence to form a fully polarized monolayer with stable TJ integrity. Barrier function is typically monitored by measuring Transepithelial Electrical Resistance (TEER).

-

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a real-time, non-invasive method to measure the integrity of TJ dynamics in cell culture monolayers. It reflects the ionic conductance of the paracellular pathway.

-

Methodology:

-

Equilibrate the cell culture plates to room temperature for 15-20 minutes before measurement.

-

Use an epithelial volt-ohm meter (e.g., Millicell® ERS-2) equipped with a "chopstick" electrode pair.

-

Sterilize the electrode by rinsing with 70% ethanol (B145695) followed by sterile phosphate-buffered saline (PBS) or culture medium.

-

Place the shorter electrode tip into the apical compartment and the longer tip into the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading (in Ω).

-

Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.

-

Calculate the final TEER value by multiplying the background-corrected resistance (Ω) by the surface area of the membrane (cm²). The final unit is Ω·cm². An increase in TEER indicates an enhancement of barrier integrity.

-

Paracellular Permeability (Flux) Assay

This assay quantifies the passage of non-metabolized molecules of a specific size across the cell monolayer, providing a direct measure of paracellular permeability. Fluorescein isothiocyanate-labeled dextran (FITC-dextran, typically 4 kDa, FD4) is a common tracer.

-

Methodology:

-

After experimental treatments (e.g., probiotic pre-incubation followed by an inflammatory challenge), gently wash the Caco-2 monolayers with warm PBS.

-

Add fresh, serum-free medium to the basolateral compartment.

-

Add medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL) to the apical compartment.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 1, 2, 4 hours), collect samples from the basolateral compartment. Replace the collected volume with fresh medium.

-

Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

-

Calculate the concentration of FITC-dextran that has passed through the monolayer using a standard curve. A decrease in the flux of FITC-dextran to the basolateral compartment indicates a reduction in permeability (i.e., improved barrier function).

-

Tight Junction Protein Analysis

-

Immunofluorescence Staining (for Localization):

-

Grow Caco-2 cells on permeable supports or glass coverslips.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin).

-

Incubate with primary antibodies specific to TJ proteins (e.g., anti-ZO-1, anti-occludin).

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the localization and structure of TJ proteins using confocal or fluorescence microscopy.

-

-

Western Blotting (for Quantification):

-

Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with specific primary antibodies against TJ proteins.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Probiotic bacteria and intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Probiotics and the intestinal tight junction barrier function [frontiersin.org]

- 4. Frontiers | How do intestinal probiotics restore the intestinal barrier? [frontiersin.org]

- 5. Probiotics and the Gut Immune System: Indirect Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactobacillus rhamnosus GG prevents epithelial barrier dysfunction induced by interferon-gamma and fecal supernatants from irritable bowel syndrome patients in human intestinal enteroids and colonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probiotics, Prebiotics and Epithelial Tight Junctions: A Promising Approach to Modulate Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of Probiotics on Intestinal Tight Junction Protein Expression in Animal Models: A Meta-Analysis [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. thesourdoughschool.com [thesourdoughschool.com]

- 12. Bifidobacterium longum Subspecies infantis (B. infantis) in Pediatric Nutrition: Current State of Knowledge [scholarworks.indianapolis.iu.edu]

- 13. Bifidobacterium longum Subspecies infantis (B. infantis) in Pediatric Nutrition: Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Secretions of Bifidobacterium infantis and Lactobacillus acidophilus Protect Intestinal Epithelial Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probiotics-host communication: Modulation of signaling pathways in the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Visualization of Probiotic-Mediated Ca2+ Signaling in Intestinal Epithelial Cells In Vivo [frontiersin.org]

- 19. Frontiers | Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Mucus blocks probiotics but increases penetration of motile pathogens and induces TNF-α and IL-8 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gut Microbiota and Dietary Factors as Modulators of the Mucus Layer in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. oaepublish.com [oaepublish.com]

- 25. mdpi.com [mdpi.com]

- 26. Current Perspectives on Gastrointestinal Models to Assess Probiotic-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | In vitro Models of the Small Intestine for Studying Intestinal Diseases [frontiersin.org]

A Technical Guide to the Immunomodulatory Pathways of Lactobacillus acidophilus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactobacillus acidophilus, a well-characterized probiotic bacterium, exhibits significant immunomodulatory properties with profound implications for host health and disease. Its interaction with the host immune system is multifaceted, involving direct engagement with intestinal epithelial cells (IECs) and professional antigen-presenting cells (APCs) such as dendritic cells (DCs). This technical guide provides an in-depth analysis of the core molecular pathways activated by L. acidophilus, focusing on strain-specific effects and the resulting cytokine and chemokine profiles. Key interactions are mediated through pattern recognition receptors (PRRs), primarily Toll-like Receptor 2 (TLR2), which trigger downstream signaling cascades including the NF-κB and MAPK pathways. Furthermore, specific surface molecules, such as Surface Layer Protein A (SlpA) and lipoteichoic acid (LTA), play crucial roles in dictating the nature of the immune response, which can range from pro-inflammatory and anti-viral to regulatory and barrier-protective. This document summarizes key quantitative data, details common experimental protocols, and provides visual diagrams of the principal signaling pathways to serve as a comprehensive resource for research and development.

Core Immunomodulatory Mechanisms

The immunomodulatory effects of L. acidophilus are initiated by the recognition of its Microbe-Associated Molecular Patterns (MAMPs) by host cell PRRs. The specific strain of L. acidophilus and the host cell type largely determine the downstream immunological outcome.

Interaction with Intestinal Epithelial Cells (IECs)

IECs are at the forefront of the host-microbe interface and are primary responders to L. acidophilus.

-

TLR2-Mediated Pro-inflammatory Response: Strains like L. acidophilus NCFM engage TLR2 on IECs, activating both the NF-κB and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This leads to the rapid but transient expression and secretion of pro-inflammatory cytokines such as Interleukin-1α (IL-1α) and IL-1β, and chemokines like CCL2 and CCL20, which are involved in recruiting immune cells.[1][2]

-

TLR2-Mediated Barrier Protection: In contrast, the LA1 strain of L. acidophilus utilizes a TLR2-dependent pathway to inhibit the pro-inflammatory cytokine TNF-α.[3] This protective effect is mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway, which suppresses TNF-α-induced NF-κB activation and myosin light chain kinase (MLCK) activity, thereby preserving the integrity of the intestinal epithelial tight junction barrier.[3][4] This signaling is notably independent of the canonical MyD88 adaptor protein in epithelial cells.[4]

Interaction with Dendritic Cells (DCs)

DCs are pivotal in shaping the adaptive immune response. L. acidophilus can steer DC maturation and function towards different T helper (Th) cell fates.

-

TLR2-Dependent Anti-Viral Response: Certain strains, including NCFM, are potent inducers of type I interferons.[5] The interaction with TLR2 on murine DCs triggers the production of Interferon-β (IFN-β).[5][6] This IFN-β then signals in an autocrine or paracrine fashion to induce the expression of IL-12 and TLR3.[5][6] This cascade promotes a Th1-polarizing environment and enhances the host's anti-viral defense capabilities.[5]

-

DC-SIGN-Mediated Regulatory Response: The Surface Layer Protein A (SlpA) of L. acidophilus NCFM can bind to the C-type lectin receptor DC-SIGN on human DCs.[7] This specific interaction leads to the production of high levels of the anti-inflammatory cytokine IL-10 and relatively lower levels of IL-12.[7][8] This cytokine profile favors the differentiation of T cells towards a Th2 phenotype, characterized by IL-4 production.[7]

-

Modulation of Th17/Treg Balance: In the context of autoimmune models, L. acidophilus has been shown to induce regulatory T cells (Tregs) and decrease T helper 17 (Th17) cells.[9] This effect can be mediated through the induction of regulatory molecules like indoleamine-2,3-dioxygenase (IDO) and IL-10.[9]

Quantitative Data on Immunomodulation

The immunomodulatory effects of L. acidophilus are strain- and dose-dependent. The following tables summarize quantitative data from key studies.

Table 1: Cytokine Production by Murine Dendritic Cells (DCs)

Stimulation of bone marrow-derived DCs with L. acidophilus NCFM (10 µg/ml) for 24 hours.

| Cytokine | Concentration (pg/mL) | Primary Effect | Reference |

| IFN-β | ~1000 | Anti-viral, Th1 induction | [5] |

| IL-12 | ~1200 | Th1 differentiation | [5] |

| TNF-α | ~2500 | Pro-inflammatory | [5] |

| IL-10 | ~250 | Anti-inflammatory, Regulatory | [5] |

Table 2: Gene Expression in Human Caco-2 Intestinal Epithelial Cells

Stimulation of Caco-2 cells with L. acidophilus NCFM at a Multiplicity of Infection (MOI) of 10.

| Gene | Time of Significant Upregulation (P < 0.05) | Encoded Protein Function | Reference |

| CCL2 | 2 hours | Chemokine (Monocyte chemoattractant) | [2] |

| CCL20 | 2 hours | Chemokine (Lymphocyte/DC chemoattractant) | [2] |

| IL-1α | 2 hours | Pro-inflammatory cytokine | [2] |

| IL-1β | 4 hours | Pro-inflammatory cytokine | [2] |

Table 3: Comparative Cytokine Induction in Human PBMCs

Stimulation of human Peripheral Blood Mononuclear Cells (hPBMCs) with different Lactobacillus species (ratio 10:1) for 24 hours.

| Cytokine | L. acidophilus (pg/mL) | L. plantarum (pg/mL) | Key Observation | Reference |

| IFN-γ | < 500 | ~1000 - 2000 | L. plantarum is a stronger Th1 inducer. | [10][11] |

| IL-12 | Lower induction | Higher induction | L. plantarum shows higher induction capacity. | [10][11] |

| TNF-α | Lower induction | Higher induction | L. plantarum shows higher induction capacity. | [10][11] |

| IL-10 | No significant difference | No significant difference | Both species induce IL-10. | [11] |

Experimental Protocols

Reproducible investigation of L. acidophilus immunomodulatory effects relies on standardized in vitro and ex vivo models.

Cell Culture and Stimulation

-

Intestinal Epithelial Cell (IEC) Models:

-

Cell Lines: Human Caco-2 or HT-29 cells are commonly used.[1][12] They are cultured in appropriate media (e.g., DMEM) and can be grown on Transwell® inserts to form polarized monolayers, allowing for the measurement of barrier function.[3][13]

-

Stimulation: Cells are typically stimulated with live or heat-killed L. acidophilus at a specific concentration (e.g., 10⁸ CFU/mL) or Multiplicity of Infection (MOI, e.g., 10:1 bacteria-to-cell ratio) for a defined time course (e.g., 2 to 24 hours).[2][13]

-

-

Immune Cell Models:

-

Dendritic Cells (DCs): Primary murine bone marrow-derived dendritic cells (BMDCs) are a standard model.[5][6] Human DCs can be generated from peripheral blood monocytes.

-

Monocytes/Macrophages: The human THP-1 cell line is a reliable model for monocytes and can be differentiated into macrophages using PMA.[14][15]

-

PBMCs: Human peripheral blood mononuclear cells (hPBMCs) are isolated from healthy donor blood using Ficoll density gradient centrifugation and provide a mixed population of primary immune cells for ex vivo analysis.[10]

-

Key Analytical Methods

-

Quantification of Cytokine Secretion:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol: Cell culture supernatants are collected after stimulation. Commercially available ELISA kits specific for the cytokines of interest (e.g., IL-6, IL-10, IL-12, TNF-α, IFN-β) are used to quantify protein concentrations according to the manufacturer's instructions.[5][16]

-

-

Analysis of Gene Expression:

-

Assessment of Signaling Pathway Activation:

-

Method: Western Blotting.

-

Protocol: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65 NF-κB, p-p38 MAPK).[12]

-

-

Measurement of Intestinal Barrier Function:

-

Method: Transepithelial Electrical Resistance (TEER).

-

Protocol: IECs grown on Transwell® inserts are treated with L. acidophilus. The electrical resistance across the monolayer is measured at various time points using an epithelial volt-ohm meter. An increase in TEER indicates enhanced barrier function.[13][17]

-

Conclusion and Future Directions

Lactobacillus acidophilus is a potent modulator of both innate and adaptive immunity. Its effects are highly dependent on the specific strain, the host cell type it interacts with, and the underlying immunological context. The activation of TLR2 is a central event, but the downstream consequences can diverge significantly, leading to either pro-inflammatory responses that can clear pathogens or regulatory and barrier-enhancing effects that maintain homeostasis. The ability of certain strains to engage other receptors like DC-SIGN adds another layer of complexity, allowing for the fine-tuning of T-cell responses.

For drug development professionals, understanding these distinct pathways is critical for selecting the appropriate L. acidophilus strain for a given therapeutic application. Future research should focus on:

-

Elucidating the role of other MAMPs: Beyond SlpA and LTA, other surface components likely contribute to the immunomodulatory profile.

-

In vivo validation: Translating the detailed in vitro mechanisms to complex in vivo models is essential to confirm therapeutic efficacy.

-

Human studies: Well-controlled clinical trials are needed to link specific molecular pathways to health outcomes in human populations.

By continuing to unravel these complex interactions, the full therapeutic potential of Lactobacillus acidophilus as a targeted immunomodulatory agent can be realized.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Lactobacillus acidophilus Induces Cytokine and Chemokine Production via NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation [frontiersin.org]

- 4. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactobacillus acidophilus induces virus immune defence genes in murine dendritic cells by a Toll-like receptor-2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sdm.ua [sdm.ua]

- 7. pnas.org [pnas.org]

- 8. Frontiers | Tailoring gut immune responses with lipoteichoic acid-deficient Lactobacillus acidophilus [frontiersin.org]

- 9. Frontiers | Lactobacillus acidophilus Supplementation Exerts a Synergistic Effect on Tacrolimus Efficacy by Modulating Th17/Treg Balance in Lupus-Prone Mice via the SIGNR3 Pathway [frontiersin.org]

- 10. Differential effects of Lactobacillus acidophilus and Lactobacillus plantarum strains on cytokine induction in human peripheral blood mononuclear cells [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Lactobacillus acidophilus Induces a Strain-specific and Toll-Like Receptor 2–Dependent Enhancement of Intestinal Epithelial Tight Junction Barrier and Protection Against Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactobacillus acidophilus L-92 Cells Activate Expression of Immunomodulatory Genes in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different Concentrations of Lactobacillus acidophilus Cell Free Filtrate Have Differing Anti-Biofilm and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential of Lactobacillus acidophilus to modulate cytokine production by peripheral blood monocytes in patients with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. madridge.org [madridge.org]

The Molecular Basis of Lactic Acid Bacillus Adhesion to Intestinal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the adhesion of Lactic Acid Bacillus (LAB) to intestinal epithelial cells. Understanding these intricate interactions is paramount for the rational design of probiotic-based therapeutics and functional foods. This document details the key bacterial adhesins, their corresponding host cell receptors, the signaling pathways modulated by this adhesion, and the experimental protocols to quantitatively assess these interactions.

Key Molecular Players in LAB Adhesion

The adhesion of LAB to the intestinal mucosa is a multifactorial process involving a diverse array of bacterial surface molecules and host cell receptors. This interaction is a crucial prerequisite for the colonization and subsequent probiotic effects of these beneficial bacteria.

Lactic Acid Bacillus Adhesins

LAB utilize a variety of surface-exposed molecules, collectively known as adhesins, to mediate their attachment to the intestinal epithelium. These include proteins, teichoic acids, and polysaccharides.

-

Surface Layer (S-layer) Proteins: These proteins form a crystalline monolayer on the surface of many Lactobacillus species and are significantly involved in mediating adhesion to intestinal cells.[1] The S-layer can promote adherence by interacting with host cell surface receptors.[2]

-

Mucus-Binding Proteins (Mub): The gastrointestinal tract is coated with a protective mucus layer, and specific LAB proteins have evolved to bind to mucin, the primary glycoprotein (B1211001) component of mucus.[3][4] These mucus-binding proteins facilitate the initial, loose attachment of bacteria to the mucosal surface.[5]

-

Fibronectin-Binding Proteins (Fbp): Fibronectin is a component of the extracellular matrix of intestinal epithelial cells. Several Lactobacillus species express fibronectin-binding proteins on their surface, enabling them to adhere to the underlying host tissue.[6][7][8][9][10][11]

-

Lipoteichoic Acid (LTA): As a major component of the Gram-positive bacterial cell wall, lipoteichoic acid plays a crucial role in adhesion.[12][13][14] The lipid moiety of LTA can interact with host cell membrane components, facilitating bacterial attachment.[15]

-

Exopolysaccharides (EPS): These are high-molecular-weight carbohydrate polymers that are secreted by some LAB strains.[16] EPS can either promote or hinder adhesion depending on their composition and the specific bacterial strain.[17][18][19][20] They can contribute to the formation of a biofilm, which enhances bacterial persistence in the gut.[17]

Host Intestinal Cell Receptors

The adhesion of LAB is also dependent on the presence of specific receptors on the surface of intestinal epithelial cells. These receptors can be proteins, glycoproteins, or glycolipids. The interaction between bacterial adhesins and host receptors is often specific, contributing to the strain-specific adhesion patterns observed in probiotics.

Quantitative Analysis of LAB Adhesion

The ability of LAB to adhere to intestinal cells is a quantifiable trait that varies significantly between different species and strains. In vitro cell culture models, primarily using the human colon adenocarcinoma cell lines Caco-2 and HT-29, are widely employed to assess this adhesive potential.

Adhesion of Various Lactobacillus Strains to Caco-2 Cells

| Lactobacillus Strain | Adhesion Percentage (%) | Number of Adhered Bacteria per 100 Cells | Reference |

| L. rhamnosus GG | ~10.33 | - | [21] |

| L. plantarum F1 | - | 2100 | [22] |

| L. gasseri G7 | - | 1700 | [22] |

| L. casei (Fyos) | ~14 | - | [23] |

| L. acidophilus 1 (LC1) | High | - | [23] |

| L. rhamnosus LC-705 | High | - | [23] |

| L. casei var. rhamnosus (Lactophilus) | ~3 | - | [23] |

| L. plantarum AdF10 | 9.55 ± 0.76 | - | [21] |

| L. plantarum AdF5 | 8.33 ± 1.21 | - | [21] |

| L. plantarum AdF6 | 7.37 ± 1.09 | - | [21] |

| B. coagulans AdF4 | 2.45 ± 0.5 | - | [21] |

| JAMI_LB_01 (L. paracasei) | 4.20 ± 0.62 | - | [24] |

| JAMI_LB_02 (S. thermophilus) | 2.10 ± 0.94 | - | [24] |

| JAMI_LB_05 (L. plantarum) | 5.62 ± 1.33 | - | [24] |

| JAMI_LB_02 + JAMI_LB_05 | 18.57 ± 5.49 | - | [24] |

Adhesion of Various Lactobacillus Strains to HT-29 Cells

| Lactobacillus Strain | Adhesion Percentage (%) | Number of Adhered Bacteria per 100 Cells | Reference |

| L. plantarum Lp91 | 12.8 ± 1.56 | 342.7 ± 50.52 | [25] |

| L. delbrueckii CH4 | 2.5 ± 0.37 | 44.7 ± 9.29 | [25] |

| L. plantarum Lp75 | - | 131.0 ± 13.9 | [25] |

| L. plantarum AdF10 | 12.88 ± 0.63 | - | [21] |

| L. plantarum AdF5 | 10.75 ± 0.56 | - | [21] |

| L. plantarum AdF6 | 9.36 ± 0.49 | - | [21] |

| B. coagulans AdF4 | 4.11 ± 0.68 | - | [21] |

| JAMI_LB_01 (L. paracasei) | 3.51 ± 0.43 | - | [24] |

| JAMI_LB_02 (S. thermophilus) | 3.32 ± 0.38 | - | [24] |

| JAMI_LB_04 | 4.73 ± 1.00 | - | [24] |

| JAMI_LB_05 (L. plantarum) | 5.76 ± 0.46 | - | [24] |

| JAMI_LB_02 + JAMI_LB_05 | 21.67 ± 8.19 | - | [24] |

| Lactobacillus strains M63 and C78 | 3.78 - 97.29 | - | [26] |

Experimental Protocols

In Vitro Adhesion Assay to Intestinal Epithelial Cells (Caco-2/HT-29)

This protocol outlines the key steps for quantifying the adhesion of LAB to cultured intestinal epithelial cells.

1. Cell Culture and Maintenance:

- Culture Caco-2 or HT-29 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

- Seed cells in 24-well tissue culture plates and grow to confluence (typically 15-21 days for Caco-2 differentiation).

- Replace the culture medium every 2-3 days.

2. Bacterial Preparation:

- Culture LAB strains in De Man, Rogosa and Sharpe (MRS) broth at 37°C for 18-24 hours under anaerobic conditions.

- Harvest bacteria by centrifugation, wash twice with Phosphate Buffered Saline (PBS), and resuspend in antibiotic-free DMEM to a final concentration of approximately 1 x 10^8 CFU/mL.

3. Adhesion Assay:

- Wash the confluent Caco-2/HT-29 cell monolayers twice with sterile PBS.

- Add 1 mL of the bacterial suspension to each well.

- Incubate for 1-2 hours at 37°C in a 5% CO2 atmosphere.

- Remove the non-adherent bacteria by washing the monolayers three to five times with sterile PBS.

4. Quantification of Adherent Bacteria:

- Plate Counting Method:

- Lyse the epithelial cells with a solution of 0.1% Triton X-100 in PBS.

- Perform serial dilutions of the lysate and plate on MRS agar.

- Incubate anaerobically at 37°C for 48 hours and count the colonies to determine the number of adherent bacteria.

- Microscopic Counting:

- Fix the monolayers with methanol (B129727) and Gram stain.

- Count the number of bacteria adhered to a defined number of epithelial cells (e.g., 100 cells) under a light microscope.

Mucus Adhesion Assay

This protocol describes a method to assess the binding of LAB to intestinal mucus.[27][28]

1. Mucin Immobilization:

- Coat the wells of a 96-well microtiter plate with a solution of porcine gastric mucin (10 mg/mL in PBS) and incubate overnight at 4°C.[29]

- Wash the wells three times with PBS to remove unbound mucin.

2. Bacterial Binding:

- Prepare and wash LAB as described in the previous protocol.

- Add the bacterial suspension to the mucin-coated wells and incubate for 1-2 hours at 37°C.[30]

3. Quantification of Adherent Bacteria:

- Wash the wells three times with PBS to remove non-adherent bacteria.

- Quantify the adhered bacteria using methods such as crystal violet staining and subsequent absorbance measurement, or by lysing the bacteria and plating for CFU enumeration.

Signaling Pathways and Experimental Workflows

The adhesion of LAB to intestinal epithelial cells can trigger intracellular signaling cascades in the host cells, leading to various physiological responses, including modulation of the immune system.

Key Signaling Pathways

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The adhesion of certain Lactobacillus strains can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[24][31][32][33] This modulation can lead to a dampening of pro-inflammatory cytokine production.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[34][35][36] Adhesion of LAB can activate specific MAPK pathways (e.g., p38, ERK), influencing the host's immune response.[31][34]

Visualizations

References

- 1. S-layer associated proteins contribute to the adhesive and immunomodulatory properties of Lactobacillus acidophilus NCFM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Strain-specific diversity of mucus-binding proteins in the adhesion and aggregation properties of Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactobacillus Adhesion to Mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Analysis of an S-Layer-Associated Fibronectin-Binding Protein in Lactobacillus acidophilus NCFM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Functional Analysis of an S-Layer-Associated Fibronectin-Binding Protein in Lactobacillus acidophilus NCFM | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Expression of fibronectin-binding protein of L. acidophilus NCFM and in vitro refolding to adhesion capable native-like protein from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a fibronectin-binding protein from Lactobacillus casei BL23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adherence of Lactobacillus to intestinal 407 cells in culture correlates with fibronectin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Surface-Associated Lipoteichoic Acid Acts as an Adhesion Factor for Attachment of Lactobacillus johnsonii La1 to Human Enterocyte-Like Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Adhesion mechanisms mediated by probiotics and prebiotics and their potential impact on human health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoteichoic Acids from Lactobacillus johnsonii Strain La1 and Lactobacillus acidophilus Strain La10 Antagonize the Responsiveness of Human Intestinal Epithelial HT29 Cells to Lipopolysaccharide and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Interactions of Surface Exopolysaccharides From Bifidobacterium and Lactobacillus Within the Intestinal Environment [frontiersin.org]

- 17. The role of probiotic exopolysaccharides in adhesion to mucin in different gastrointestinal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The role of probiotic exopolysaccharides in adhesion to mucin in different gastrointestinal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Adherence potential of indigenous lactic acid bacterial isolates obtained from fermented foods of Western Himalayas to intestinal epithelial Caco-2 and HT-29 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro characterization of the adhesive factors of selected probiotics to Caco-2 epithelium cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Adhesion of some probiotic and dairy Lactobacillus strains to Caco-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Probiotic Potential and Enhanced Adhesion of Fermented Foods-Isolated Lactic Acid Bacteria to Intestinal Epithelial Caco-2 and HT-29 Cells [mdpi.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. jast.modares.ac.ir [jast.modares.ac.ir]

- 27. Adhesion of Lactobacillus to Intestinal Mucin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Adhesion of Lactobacillus to Intestinal Mucin | Springer Nature Experiments [experiments.springernature.com]

- 29. Frontiers | Adhesion Properties of Food-Associated Lactobacillus plantarum Strains on Human Intestinal Epithelial Cells and Modulation of IL-8 Release [frontiersin.org]

- 30. Frontiers | Adhesion and Colonization of the Probiotic Lactobacillus plantarum HC-2 in the Intestine of Litopenaeus Vannamei Are Associated With Bacterial Surface Proteins [frontiersin.org]

- 31. Lactobacillus acidophilus Induces Cytokine and Chemokine Production via NF-κB and p38 Mitogen-Activated Protein Kinase Signaling Pathways in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Lactobacillus acidophilus induces cytokine and chemokine production via NF-κB and p38 mitogen-activated protein kinase signaling pathways in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. researchgate.net [researchgate.net]

Investigating the Metabolic Byproducts of Lactobacillus acidophilus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core metabolic byproducts of Lactobacillus acidophilus, a widely studied probiotic bacterium. The document outlines the primary metabolites, including organic acids, bacteriocins, and exopolysaccharides, and provides detailed experimental protocols for their isolation and quantification. Furthermore, it delves into the significant signaling pathways modulated by these byproducts, offering insights into their mechanisms of action and potential therapeutic applications.

Core Metabolic Byproducts: A Quantitative Overview

Lactobacillus acidophilus produces a range of metabolites that contribute to its probiotic effects. The primary byproducts include organic acids that lower the gut pH, antimicrobial peptides known as bacteriocins, and exopolysaccharides that play a role in biofilm formation and immunomodulation. The production of these metabolites can vary significantly depending on the strain and fermentation conditions.

Organic Acids

As a homofermentative organism, Lactobacillus acidophilus primarily produces lactic acid from the fermentation of hexoses like glucose.[1][2][3] However, under certain conditions, it can also produce other organic acids such as acetic acid.[4][5][6] The production of these acids is crucial for inhibiting the growth of pathogenic bacteria by lowering the intestinal pH.[3]

| Metabolite | Strain | Fermentation Conditions | Concentration/Yield | Reference |